![molecular formula C13H18N4O2S B4009102 N-[1-(3-cyano-6-methyl-2-pyridinyl)-4-piperidinyl]methanesulfonamide trifluoroacetate](/img/structure/B4009102.png)
N-[1-(3-cyano-6-methyl-2-pyridinyl)-4-piperidinyl]methanesulfonamide trifluoroacetate
Description
Synthesis Analysis
The synthesis of compounds related to N-[1-(3-cyano-6-methyl-2-pyridinyl)-4-piperidinyl]methanesulfonamide often involves complex organic reactions, including the formation of sulfonamides and the introduction of trifluoroacetate groups. For instance, the synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds demonstrate the intricate steps involved in creating sulfonamide derivatives with specific biological activities (Watanabe et al., 1997). Similarly, the development of sulfonamides as terminators in cationic cyclizations highlights the versatility of sulfonamide groups in organic synthesis (Haskins & Knight, 2002).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives, including compounds with pyridinyl and piperidinyl groups, is crucial for understanding their reactivity and interactions. Studies on the conformations and self-association of similar compounds, such as trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, provide insights into how these molecules interact in solution and the role of hydrogen bonding in their structural arrangement (Sterkhova, Moskalik, & Shainyan, 2014).
Chemical Reactions and Properties
Sulfonamides, including N-[1-(3-cyano-6-methyl-2-pyridinyl)-4-piperidinyl]methanesulfonamide derivatives, participate in various chemical reactions that define their reactivity and functional applications. The rearrangement of threonine and serine-based N-(3-phenylprop-2-yn-1-yl) sulfonamides to yield chiral pyrrolidin-3-ones exemplifies the potential for sulfonamide derivatives to undergo significant structural transformations (Králová et al., 2019).
Physical Properties Analysis
The physical properties of sulfonamide derivatives are closely related to their molecular structure and can significantly influence their solubility, stability, and overall behavior in different environments. For example, the study of the electronic structure and basicity of trifluoro-N-methyl-N-(2-phenylethenyl)methanesulfonamide provides valuable information on the electron distribution within the molecule and its impact on basicity and reactivity (Chipanina et al., 2013).
properties
IUPAC Name |
N-[1-(3-cyano-6-methylpyridin-2-yl)piperidin-4-yl]methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-10-3-4-11(9-14)13(15-10)17-7-5-12(6-8-17)16-20(2,18)19/h3-4,12,16H,5-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQJVEDYRNASFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)N2CCC(CC2)NS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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